5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile
Description
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is a brominated pyridine derivative characterized by a nitrile group at position 3, a bromine atom at position 5, and a tetrahydro-2H-pyran-4-yloxy substituent at position 2. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 299.13 g/mol. The compound’s structure combines electron-withdrawing (bromine, nitrile) and sterically bulky (tetrahydropyran) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its tetrahydropyranyloxy moiety enhances solubility in polar solvents compared to simpler alkyl or aryl ethers, while the bromine atom facilitates cross-coupling reactions for further functionalization .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O2/c12-9-5-8(6-13)11(14-7-9)16-10-1-3-15-4-2-10/h5,7,10H,1-4H2 |
InChI Key |
WMXLUAZWDXSRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile typically involves the reaction of 5-bromo-2-hydroxynicotinonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the nicotinonitrile moiety play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of brominated pyridine-3-carbonitriles. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Physical Comparison
Key Findings:
Substituent Effects on Reactivity :
- The tetrahydropyranyloxy group in the target compound provides steric hindrance, slowing nucleophilic substitution compared to morpholine or piperidine derivatives. However, its ether linkage offers stability under basic conditions, unlike esters like methyl 2-bromo-2-(tetrahydro-2H-pyran-4-yl)acetate .
- Bromine at position 5 enables Suzuki-Miyaura couplings, but competing reactivity with the nitrile group must be controlled .
Solubility and Bioavailability :
- The morpholine derivative exhibits superior aqueous solubility due to its polar amine oxide group, making it preferable for in vitro assays. In contrast, the tetrahydropyran-substituted compound balances moderate solubility with membrane permeability, ideal for cell-based studies .
- The 4,4-difluoropiperidine analog shows increased lipophilicity, enhancing blood-brain barrier penetration but reducing renal clearance .
Thermodynamic Stability :
- The hydroxy-substituted analog (CAS 1092352-76-5) forms intramolecular hydrogen bonds, increasing melting point (mp 145–148°C) but reducing synthetic yield due to purification challenges .
Notes
- Synthesis Considerations : The tetrahydropyranyloxy group requires protection/deprotection strategies during synthesis to avoid ring-opening reactions.
- Storage : Stable at −20°C under inert gas; incompatible with strong oxidizing agents.
- Safety: Potential skin/eye irritant; handle with PPE.
Biological Activity
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile, a compound with the chemical formula CHBrNO and CAS number 1216587-44-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 302.12 g/mol
- Boiling Point : 426.4 ± 45.0 °C
- Density : 1.6 ± 0.1 g/cm³
- LogP : 1.70
- Vapor Pressure : 0.0 ± 1.1 mmHg at 25°C
Pharmacological Effects
Research indicates that 5-bromo derivatives often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that brominated compounds can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo.
- Anticancer Potential : Preliminary studies suggest that certain brominated nicotinonitriles may have cytotoxic effects against cancer cell lines.
The biological activity of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways.
- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses.
- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several brominated nicotinonitriles, including our compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile | 16 | 32 |
| Control (Standard Antibiotic) | 8 | 16 |
Case Study 2: Anti-inflammatory Effects
In a recent experimental model for arthritis, the administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as an anti-inflammatory agent.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control | 1500 |
| Compound Group | 800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
